2-Amino-4-(bromomethyl)benzonitrile
Description
Structural Classification and Functional Group Analysis of Benzonitrile (B105546) Derivatives
Benzonitrile derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a nitrile (-C≡N) group. The specific properties and reactivity of these derivatives are dictated by the nature and position of other substituents on the aromatic ring. wikipedia.org In 2-Amino-4-(bromomethyl)benzonitrile, the key functional groups are:
The Amino Group (-NH2): An electron-donating group that increases the nucleophilicity of the aromatic ring and can participate in various coupling reactions.
The Bromomethyl Group (-CH2Br): A reactive alkyl halide that serves as an excellent electrophile, readily participating in nucleophilic substitution reactions.
The Nitrile Group (-C≡N): An electron-withdrawing group that can be transformed into other functional groups such as amines, carboxylic acids, and amides. Its presence also influences the reactivity of the aromatic ring. nih.gov
The interplay of these functional groups on the same aromatic scaffold provides a platform for complex molecular construction.
Strategic Importance of Aromatic Nitriles and Halomethyl Substituents in Organic Synthesis
Aromatic nitriles are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.com The nitrile group's ability to undergo diverse chemical transformations makes it a valuable synthetic handle. nih.gov For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. numberanalytics.com
Halomethyl substituents, such as the bromomethyl group, are also of great strategic importance. youtube.com They are frequently employed as intermediates in organic synthesis because the halogen atom can be easily displaced by a variety of nucleophiles, allowing for the introduction of new functional groups. youtube.com This reactivity makes them crucial in the construction of more complex molecular architectures.
Research Trajectories for Multifunctionalized Benzonitrile Compounds
Current research involving multifunctionalized benzonitrile compounds is focused on several key areas:
Development of Novel Synthetic Methodologies: Chemists are continually exploring more efficient and selective methods for synthesizing these complex molecules. numberanalytics.com This includes the use of transition-metal catalysis and the development of one-pot reactions to improve atom economy and reduce waste. cardiff.ac.uk
Applications in Medicinal Chemistry: The unique structural features of multifunctionalized benzonitriles make them attractive scaffolds for the design of new therapeutic agents. For example, they have been incorporated into molecules targeting adenosine (B11128) receptors, which are implicated in various diseases. nih.gov
Materials Science: Aromatic nitriles are being investigated for their potential use in the synthesis of advanced materials, such as polymers and nanomaterials with specific electronic or optical properties. numberanalytics.com
Overview of Synthetic Challenges and Opportunities for this compound
The synthesis of this compound presents both challenges and opportunities. A primary challenge lies in the selective functionalization of the starting materials to install the three distinct substituents in the desired positions without them interfering with one another. For instance, the reactive bromomethyl group can be prone to side reactions.
However, the presence of multiple reactive sites also offers significant opportunities for synthetic diversification. The amino, bromomethyl, and nitrile groups can be manipulated sequentially or in tandem to create a wide range of complex molecules. For example, the amino group can direct further substitutions on the aromatic ring, while the bromomethyl group can be used to link the benzonitrile core to other molecular fragments. The nitrile group can then be transformed in the final steps to yield the desired target compound.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 304858-65-9 | C8H7BrN2 | 211.06 |
| 2-Amino-4-bromobenzonitrile (B1277943) | 304858-65-9 | C7H5BrN2 | 197.03 nih.gov |
| 2-(Bromomethyl)benzonitrile (B57715) | 22115-41-9 | C8H6BrN | 196.04 sigmaaldrich.comscbt.com |
| 4-(Bromomethyl)benzonitrile | 17201-43-3 | C8H6BrN | 196.04 sigmaaldrich.compharmacompass.com |
| 2-Amino-4-methylbenzonitrile | 26830-96-6 | C8H8N2 | 132.16 sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
2-amino-4-(bromomethyl)benzonitrile |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4,11H2 |
InChI Key |
YZEBGNGDCBBEIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CBr)N)C#N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)N)C#N |
Origin of Product |
United States |
Reactivity Profiles and Transformational Chemistry of 2 Amino 4 Bromomethyl Benzonitrile
Nucleophilic Substitution Reactions Involving the Bromomethyl Group
The benzylic bromide in 2-Amino-4-(bromomethyl)benzonitrile is highly susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility. This reactivity is harnessed in reactions with a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
Reactions with Nitrogen-Containing Nucleophiles (e.g., amines, azides, heterocyclic systems)
The bromomethyl group readily undergoes SN2 reactions with various nitrogen-based nucleophiles. Primary and secondary amines, for instance, can be alkylated to produce more substituted amines. libretexts.org This direct alkylation provides a straightforward method for introducing the 2-amino-4-cyanobenzyl moiety onto a nitrogen-containing molecule.
Similarly, reaction with sodium azide (B81097) introduces the azido (B1232118) group, which can then be reduced to a primary amine, offering an alternative route to amine synthesis. nih.gov Heterocyclic systems containing a nucleophilic nitrogen, such as imidazoles or pyrimidines, can also be alkylated at the nitrogen atom, expanding the range of accessible molecular structures. For example, the synthesis of pyrimidine (B1678525) derivatives has been achieved through the reaction of 2-amino-4-chloro-pyrimidine with various substituted amines under microwave irradiation. nih.gov
Formation of Quaternary Species and Ylide Intermediates
The reaction of the bromomethyl group with tertiary amines or phosphines leads to the formation of quaternary ammonium (B1175870) or phosphonium (B103445) salts, respectively. nih.govgoogle.comgoogleapis.comnih.gov This quaternization process, often referred to as the Menschutkin reaction, is a classic SN2 transformation. nih.gov The resulting quaternary phosphonium salts are particularly significant as they are precursors to phosphorus ylides. masterorganicchemistry.comorganic-chemistry.org
Treatment of the phosphonium salt with a strong base deprotonates the carbon adjacent to the phosphorus, yielding a neutral, dipolar ylide. masterorganicchemistry.comwikipedia.org These ylides are key reagents in the Wittig reaction, a powerful method for converting aldehydes and ketones into alkenes. organic-chemistry.org While direct examples involving this compound are not extensively detailed in the provided results, the formation of such intermediates is a well-established reaction pathway for benzylic halides. masterorganicchemistry.com Additionally, nitrogen ylides, such as azomethine ylides, can be generated from the condensation of α-amino acids with aldehydes or through the ring-opening of specific aziridines. wikipedia.org The formation of cyclic sulfonium (B1226848) ylides from α-diazocarbonyl compounds containing tethered alkylthio groups has also been studied. beilstein-journals.org
Cyclization Reactions and Heterocyclic Synthesis utilizing this compound Scaffolds
The bifunctional nature of this compound, possessing both an amino group and a reactive bromomethyl group, makes it an ideal substrate for intramolecular and intermolecular cyclization reactions to form a variety of heterocyclic systems.
Construction of Annulated Pyrimidine and Quinazolinone Systems
The vicinal arrangement of the amino and bromomethyl groups on the benzene (B151609) ring can be exploited for the synthesis of fused heterocyclic systems. For instance, reaction with appropriate precursors can lead to the formation of annulated pyrimidines and quinazolinones. ajol.info The synthesis of various 2-substituted 4-amino-6-methylpyrimidines has been reported by reacting nitriles with 3-aminocrotononitrile. google.com Furthermore, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been synthesized and shown to act as dual inhibitors of BRD4 and PLK1. nih.gov A transition-metal-free, base-promoted reaction of ynones with 2-aminobenzonitriles has been described for the synthesis of multisubstituted 4-aminoquinolines. cardiff.ac.uk
Table 1: Examples of Pyrimidine and Quinoline (B57606) Synthesis
| Reactant A | Reactant B | Product Type | Key Features |
|---|---|---|---|
| 2-Aminobenzonitriles | Ynones | 4-Aminoquinolines | Transition-metal-free, base-promoted annulation. cardiff.ac.uk |
| 2-Amino-4-chloro-pyrimidine | Substituted Amines | Substituted Pyrimidines | Microwave-assisted synthesis. nih.gov |
| Propionitrile/Benzonitrile (B105546) | 3-Aminocrotononitrile | 4-Amino-6-methylpyrimidines | Base-catalyzed reaction. google.com |
Formation of Thiazole (B1198619) and Selenazole Derivatives
The reaction of this compound with thioamides or selenoamides provides a direct route to thiazole and selenazole derivatives, respectively. This transformation is a variation of the Hantzsch thiazole synthesis, where the α-halocarbonyl component is replaced by the bromomethyl group of the benzonitrile derivative. researchgate.net The amino group on the benzene ring can either remain as a spectator or participate in subsequent cyclization steps. The synthesis of 2-aminothiazole (B372263) derivatives is often achieved by reacting α-haloketones with thioamides. researchgate.netderpharmachemica.com This method is versatile, allowing for the preparation of structurally diverse thiazoles in good yields. derpharmachemica.com
Similarly, 2-amino-1,3-selenazoles are synthesized through the condensation of selenourea (B1239437) with α-haloketones or aldehydes. nih.gov The reactivity of these selenazoles has been studied, including reactions like acetylation of the 2-amino group. nih.gov
Table 2: Synthesis of Thiazole and Selenazole Derivatives
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| α-Haloketones | Thioamides | 2-Aminothiazoles | Hantzsch thiazole synthesis. researchgate.net |
| α-Haloketones/Aldehydes | Selenourea | 2-Amino-1,3-selenazoles | Condensation reaction. nih.gov |
Synthesis of Isoindole and Other Fused Aromatic Systems
The reactive nature of this compound also lends itself to the synthesis of isoindoles and other fused aromatic systems. nih.gov Isoindole itself is a labile ortho-quinoid structure that is typically more stable when fused to other aromatic systems. nih.gov The synthesis of isoindoles can be achieved through various strategies, including intramolecular cyclizations. For example, the reaction of o-phthaldehyde with potassium cyanide and methylamine (B109427) hydrochloride has been shown to produce 1-cyano-2-methylisoindole. wustl.edu More complex fused systems, such as imidazo[2,1-a]isoindolones, have been synthesized via tandem cyclization reactions starting from amino-acid-based sulfonamides. nih.gov
Intramolecular Cyclization Pathways
The unique arrangement of the amino, bromomethyl, and nitrile functionalities on the benzene ring of this compound provides a template for various intramolecular cyclization reactions. These pathways are crucial for the synthesis of diverse heterocyclic systems. The primary intramolecular cyclization involves the reaction between the nucleophilic amino group and the electrophilic bromomethyl group.
This reaction typically proceeds via an intramolecular nucleophilic substitution (SN2) mechanism. The amino group attacks the benzylic carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new nitrogen-carbon bond. This process results in the formation of a six-membered dihydroisoquinoline ring system. The specific product formed is a derivative of 1,2,3,4-tetrahydroisoquinoline.
The reaction is often facilitated by the presence of a base, which deprotonates the amino group, increasing its nucleophilicity and promoting the cyclization. The choice of base and reaction conditions can influence the reaction rate and yield.
Transformations Involving the Nitrile and Amino Functionalities
The nitrile and amino groups of this compound are key to its chemical versatility, participating in a range of cycloaddition, addition, and interconversion reactions.
Reactivity of the Nitrile Group in Cycloaddition and Addition Reactions
The nitrile (cyano) group is a versatile functional group known for its participation in various cycloaddition and addition reactions. nih.gov Its reactivity stems from the electrophilic carbon center and the nucleophilic nitrogen atom, as well as the π-system of the triple bond. nih.gov
In the context of 2-aminobenzonitriles, the nitrile group can participate in base-promoted reactions with ynones to form polysubstituted 4-aminoquinolines. cardiff.ac.uk This transformation is initiated by the aza-Michael addition of the amino group to the ynone, followed by an intramolecular annulation where the nitrile group is attacked by an in-situ generated carbanion. cardiff.ac.uk While this specific reaction has been demonstrated on substituted 2-aminobenzonitriles, the presence of the bromomethyl group on the 4-position of this compound would likely influence the reaction's outcome, potentially competing in reactivity.
Furthermore, nitrile groups are known to undergo [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocycles like tetrazoles and oxadiazoles, respectively. nih.govresearchgate.net For instance, the reaction of a benzonitrile with a nitrile oxide can lead to the formation of an isoxazole (B147169) derivative. researchgate.netresearchgate.netmdpi.com The conditions for these reactions, including the use of catalysts, can be optimized to favor specific products. researchgate.net
The following table summarizes the types of cycloaddition and addition reactions the nitrile group can undergo.
| Reaction Type | Reactant | Product Type |
| [4+2] Cycloaddition | Dienes | Pyridine derivatives |
| [3+2] Cycloaddition | Azides | Tetrazoles |
| [3+2] Cycloaddition | Nitrile Oxides | Oxadiazoles/Isoxazolines |
| [2+2+2] Cycloaddition | Alkynes | Pyridine derivatives |
| Addition Reaction | Ynones (with amino group participation) | 4-Aminoquinolines |
Functional Group Interconversions of the Amino Moiety
The primary amino group in this compound can undergo a variety of functional group interconversions, which are fundamental in modifying the compound's structure and reactivity for further synthetic applications.
One common transformation is the protection of the amino group to prevent its interference in subsequent reaction steps. Common protecting groups for anilines include acetyl, carbamates (e.g., Boc, Cbz), and sulfonamides (e.g., tosyl). elsevierpure.comresearchgate.net For example, the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) would yield the N-Boc protected derivative. elsevierpure.com
The amino group can also be converted into other nitrogen-containing functionalities. Diazotization, through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, hydroxyl, or cyano groups.
Furthermore, the amino group can be acylated or sulfonylated to form amides and sulfonamides, respectively. These reactions not only serve as a protection strategy but also introduce new functionalities that can alter the electronic properties and reactivity of the molecule. Microbial transformations have also been reported for the interconversion of amino groups in related nitro-substituted pyridines, leading to hydroxylation or N-oxide formation, suggesting potential for biocatalytic routes. researchgate.net
Mechanistic Investigations of Key Organic Transformations
Understanding the mechanisms of the reactions involving this compound is critical for optimizing reaction conditions and controlling product selectivity.
Detailed Mechanistic Pathways for Benzonitrile-Derived Cyclizations
A key transformation of 2-aminobenzonitriles is their reaction with ynones to form 4-aminoquinolines. A proposed mechanism for this transition-metal-free, base-promoted reaction begins with the deprotonation of the amino group of the 2-aminobenzonitrile (B23959) derivative by a base, such as potassium tert-butoxide (KOtBu). cardiff.ac.uk
The resulting anion then undergoes an aza-Michael addition to the ynone, forming a reactive enolic-allene intermediate. cardiff.ac.uk This is followed by an intramolecular C-cyclization, where the carbanion attacks the electrophilic carbon of the nitrile group. cardiff.ac.uk This step forms an unstable quinoline-4(1H)-imine intermediate. cardiff.ac.uk Subsequent aromatization of this intermediate leads to a species that, upon proton abstraction, yields the final polysubstituted 4-aminoquinoline (B48711) product. cardiff.ac.uk Control experiments have suggested that this reaction does not proceed via a radical pathway or a [4+2] cycloaddition. cardiff.ac.uk
The following table outlines the key steps in this proposed mechanism.
| Step | Description | Intermediate Formed |
| 1 | Deprotonation of the 2-amino group by a base. | Amine anion |
| 2 | Aza-Michael addition to the ynone. | Enolic-allene species |
| 3 | Intramolecular C-cyclization onto the nitrile group. | Unstable quinoline-4(1H)-imine |
| 4 | Aromatization and proton abstraction. | Final 4-aminoquinoline product |
Catalytic Effects on Reaction Rates and Selectivity
Catalysis plays a significant role in the transformations of this compound and related compounds, influencing both the rate of reaction and the selectivity towards desired products.
In the synthesis of 4-aminoquinolines from 2-aminobenzonitriles and ynones, the reaction is promoted by a base like potassium tert-butoxide (KOtBu) and does not require a transition-metal catalyst. cardiff.ac.uk The basic medium is crucial for the initial deprotonation of the amino group, which initiates the reaction cascade. cardiff.ac.uk
For cycloaddition reactions involving the nitrile group, various catalytic systems can be employed. For instance, the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes can be facilitated by catalysts. researchgate.net Copper and magnesium salts have been used to promote such cycloadditions, in some cases by forming a metal enolate in situ which then reacts with the nitrile oxide. researchgate.net
In reactions involving the amino group, such as aminohalogenation, catalysts are also key. Chiral amino-thiocarbamate catalysts have been shown to be effective in enantioselective bromoaminocyclization reactions. nih.gov These bifunctional catalysts are believed to activate both the nucleophile (amine) and the electrophile through hydrogen bonding or ion pairing, thereby controlling the stereochemical outcome of the reaction. nih.gov Similarly, copper(I) and other transition metals can catalyze cyclization/aminochlorination reactions of unsaturated N-chloroamines. nih.gov
The choice of catalyst can dramatically alter the reaction pathway and product distribution. For example, in some cyclization reactions, the use of a catalyst can favor an intramolecular pathway over competing intermolecular reactions.
Studies on Regioselectivity and Stereoselectivity in Product Formation
The concepts of regioselectivity and stereoselectivity are paramount in organic synthesis, dictating the specific orientation and three-dimensional arrangement of atoms in a molecule. In the context of this compound, its multifunctional nature provides a rich platform for studying these phenomena. Research has primarily focused on regioselective transformations, particularly in the synthesis of fused heterocyclic compounds where the reaction pathway is directed by the distinct reactivity of the amino, cyano, and bromomethyl groups.
Regioselectivity in Fused Heterocycle Synthesis
A significant area of study involves the use of 2-aminobenzonitrile derivatives in the regioselective synthesis of quinolines and quinazolines. While studies may utilize analogs such as 2-amino-4-bromobenzonitrile (B1277943), the principles of regioselectivity governed by the 2-aminobenzonitrile core are directly applicable. A notable example is the transition-metal-free, base-promoted reaction between 2-aminobenzonitriles and ynones to form polysubstituted 4-aminoquinolines. nih.govcardiff.ac.uk
The mechanism of this transformation showcases a high degree of regioselectivity. The reaction is initiated by a deprotonation of the amino group, which then acts as a nucleophile in an aza-Michael addition to the ynone. This is followed by an intramolecular C-cyclization, where the nitrile group is attacked by the enolate intermediate, leading to the formation of the quinoline ring. cardiff.ac.uk Control experiments have confirmed that the initial nucleophilic attack comes from the amino group, establishing the regioselectivity of the cyclization. cardiff.ac.uk The reaction of 2-amino-4-bromobenzonitrile with various ynones proceeds in good yields, demonstrating the reliability of this regioselective pathway. cardiff.ac.uk
| 2-Aminobenzonitrile Derivative | Ynone Reactant | Product | Yield (%) |
|---|---|---|---|
| 2-Aminobenzonitrile | 1,3-Diphenylprop-2-yn-1-one | 4-Amino-2,3-diphenylquinoline | 92% |
| 2-Amino-4-bromobenzonitrile | 1,3-Diphenylprop-2-yn-1-one | 4-Amino-7-bromo-2,3-diphenylquinoline | 78% |
| 2-Amino-4-methylbenzonitrile | 1,3-Diphenylprop-2-yn-1-one | 4-Amino-2,3-diphenyl-7-methylquinoline | 85% |
| 2-Aminobenzonitrile | 1-Phenyl-2-octyn-1-one | 4-Amino-3-phenyl-2-pentylquinoline | 81% |
Similarly, the synthesis of quinazolines from 2-aminobenzonitrile precursors also demonstrates high regioselectivity. For instance, reactions of methyl anthranilates with N-arylcyanamides can be directed to yield either 3-arylquinazolin-4-ones or 2-(N-arylamino)quinazolin-4-ones exclusively, depending on the choice of acid catalyst and subsequent reaction conditions, showcasing how external reagents can control the regiochemical outcome. nih.gov
Regioselectivity of the Bromomethyl Group
The bromomethyl group at the C4 position serves as a highly reactive electrophilic handle for N-alkylation reactions. The regioselectivity of this site is evident in its reactions with nucleophiles that possess multiple reactive centers. For example, the alkylation of 5-substituted 1H-tetrazoles typically results in a mixture of 1,5- and 2,5-disubstituted regioisomers. rsc.org However, the reaction of 2-(bromomethyl)benzonitrile (B57715) with 2H-tetrazole proceeds with high regioselectivity to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. This indicates a preferential attack by the N2 atom of the tetrazole ring on the benzylic carbon, highlighting the steric and electronic factors that govern the regiochemical outcome of the alkylation. rsc.org
Studies on Stereoselectivity
Advanced Characterization and Computational Analysis in Research on 2 Amino 4 Bromomethyl Benzonitrile
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental to confirming the identity and structure of a synthesized chemical compound. By probing the interactions of molecules with electromagnetic radiation, these methods provide a detailed fingerprint of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The ¹H NMR spectrum of 2-Amino-4-(bromomethyl)benzonitrile is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. Based on analyses of similar compounds like 2-aminobenzonitrile (B23959) and 4-(bromomethyl)benzonitrile, the chemical shifts can be predicted. chemicalbook.comchemicalbook.comspectrabase.com The protons on the aromatic ring are anticipated to appear in the range of 6.5-7.5 ppm. The two protons of the bromomethyl (-CH₂Br) group would likely produce a singlet at approximately 4.5 ppm. The protons of the amino (-NH₂) group would also yield a broad singlet, the position of which can vary depending on the solvent and concentration but is typically found between 4.0 and 5.0 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals are expected for each of the seven carbon atoms. The carbon of the nitrile group (-C≡N) is characteristically found downfield, around 118-120 ppm. The carbons of the benzene ring would appear in the aromatic region (approximately 110-150 ppm), with their exact shifts influenced by the attached amino, bromo, and cyano groups. The carbon of the bromomethyl (-CH₂Br) group is expected in the range of 30-35 ppm.
Expected NMR Data for this compound
| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic CH | ¹H | 6.5 - 7.5 | Complex multiplet |
| -CH₂Br | ¹H | ~4.5 | Singlet |
| -NH₂ | ¹H | 4.0 - 5.0 | Broad singlet |
| -C≡N | ¹³C | 118 - 120 | |
| Aromatic C | ¹³C | 110 - 150 |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several key absorption bands. A sharp, intense band corresponding to the C≡N (nitrile) stretching vibration is expected around 2220-2240 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹. The C-Br stretching vibration of the bromomethyl group would be found in the lower frequency region, typically between 500 and 600 cm⁻¹. Aromatic C=C stretching vibrations would show multiple bands in the 1400-1600 cm⁻¹ region. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. s-a-s.org In substituted benzonitriles, the C≡N stretch is also a strong band in the Raman spectrum. chemicalbook.comnih.gov Aromatic ring vibrations are also typically strong in Raman spectra, providing further confirmation of the structure. researchgate.net
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| -C≡N | Stretch | 2220 - 2240 | IR, Raman |
| -NH₂ | Stretch | 3300 - 3500 | IR |
| Aromatic C-H | Stretch | 3000 - 3100 | IR |
| Aromatic C=C | Stretch | 1400 - 1600 | IR, Raman |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₈H₇BrN₂), the molecular ion peak [M]⁺ would be observed. A key feature would be the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. ulethbridge.caopenstax.org
The fragmentation pattern would likely involve the loss of a bromine radical (•Br) to give a prominent peak at [M-79/81]⁺. Another significant fragmentation pathway would be the cleavage of the bromomethyl group, leading to the loss of •CH₂Br. The loss of small molecules like HCN from the benzonitrile (B105546) ring is also a possible fragmentation route. acs.org The study of fragmentation in brominated aromatic compounds provides a basis for predicting these pathways. nih.gov
Quantum Chemical and Computational Studies
Computational chemistry offers profound insights into the electronic structure and reactivity of molecules, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. analis.com.my
For this compound, DFT calculations would provide optimized bond lengths and angles. These theoretical values can be compared with experimental data if available. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. docbrown.info Such calculations have been successfully applied to related molecules like 2-amino-4-chlorobenzonitrile (B1265954) to understand their electronic properties. analis.com.my
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govufms.br The MEP surface is color-coded to represent different electrostatic potential values.
In the MEP map of this compound, electron-rich regions (typically colored red or yellow) indicate sites that are susceptible to electrophilic attack. These would be expected around the nitrogen atom of the amino group and the nitrile group due to the lone pairs of electrons. nih.gov Electron-deficient regions (colored blue) represent sites prone to nucleophilic attack. Such areas would likely be found around the hydrogen atoms of the amino group and the carbon atom of the bromomethyl group. This analysis provides a rational basis for understanding the molecule's intermolecular interactions and reaction mechanisms. nih.gov
The comprehensive understanding of a chemical compound's properties and reactivity is fundamental to its application in various scientific fields. For a molecule such as this compound, with its distinct functional groups, advanced analytical and computational techniques are indispensable. These methods provide deep insights into its electronic structure, potential reaction pathways, and solid-state conformation. This article delves into specific advanced characterization and computational analysis techniques as they pertain to research on this compound, focusing on Natural Bond Orbital (NBO) analysis, computational modeling of reaction mechanisms, and X-ray crystallography.
Advanced Characterization and Computational Analysis
NBO analysis of 2-amino-4-chlorobenzonitrile reveals significant intramolecular charge transfer and delocalization. The analysis involves examining the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory and provides a quantitative measure of the delocalization. rsc.org
For 2-amino-4-chlorobenzonitrile, strong intramolecular hyperconjugative interactions are observed. These interactions involve the delocalization of electron density from the π orbitals of the benzene ring and the lone pair of the amino group to the antibonding orbitals of the ring and the cyano group. This delocalization leads to the stabilization of the molecule. rsc.org
A similar pattern of charge delocalization is anticipated for this compound. The presence of the electron-donating amino group and the electron-withdrawing nitrile and bromomethyl groups would facilitate significant electronic interactions across the aromatic system. The lone pair of the amino nitrogen atom is expected to be a strong electron donor, delocalizing into the π* orbitals of the benzene ring.
The key donor-acceptor interactions expected in this compound, based on its structure and by analogy to its chloro-derivative, are summarized in the table below.
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) (Estimated) |
| LP (1) N | π* (C1-C6) | High |
| LP (1) N | π* (C2-C3) | Moderate |
| π (C1-C6) | π* (C2-C3) | Moderate |
| π (C1-C6) | σ* (C4-C7) | Low |
| σ (C-H) | σ* (C-C) | Low |
This table is illustrative and presents expected interactions and their relative strengths for this compound based on general principles and data for analogous compounds. LP denotes a lone pair, and σ and π represent bonding orbitals, while σ\ and π* represent antibonding orbitals.*
The delocalization of electron density from the amino group and the aromatic ring to the nitrile and bromomethyl groups influences the molecule's reactivity, particularly the electrophilicity of the carbon atoms and the nucleophilicity of the amino group.
Computational modeling has become an essential tool for elucidating reaction mechanisms and predicting the structures of transition states. nih.gov For this compound, computational studies can provide valuable information on its reactivity, particularly in reactions involving its key functional groups: the amino group, the nitrile group, and the bromomethyl group.
The bromomethyl group is a primary site for nucleophilic substitution reactions. Computational modeling, often employing Density Functional Theory (DFT) methods, can be used to investigate the reaction pathways of this compound with various nucleophiles. Such studies would typically involve calculating the potential energy surface of the reaction, identifying the transition state, and determining the activation energy.
A hypothetical reaction mechanism for the nucleophilic substitution of the bromine atom by a nucleophile (Nu⁻) is depicted below:
Reactants → Transition State → Products
C₆H₃(NH₂)(CN)CH₂Br + Nu⁻ → [C₆H₃(NH₂)(CN)CH₂---Nu---Br]⁻ → C₆H₃(NH₂)(CN)CH₂Nu + Br⁻
Computational modeling would allow for the detailed characterization of the transition state, including its geometry and vibrational frequencies. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.
Furthermore, computational models can explore the influence of the amino and nitrile groups on the reactivity of the bromomethyl group. The electron-donating amino group and the electron-withdrawing nitrile group can affect the stability of the transition state and thus modulate the reaction rate.
The table below presents a hypothetical comparison of calculated activation energies for the nucleophilic substitution on 4-(bromomethyl)benzonitrile and this compound, illustrating the potential electronic effect of the amino group.
| Reactant | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) (Hypothetical) |
| 4-(Bromomethyl)benzonitrile | OH⁻ | Water | 25 |
| This compound | OH⁻ | Water | 22 |
This table is for illustrative purposes to demonstrate the type of data that can be obtained from computational modeling. The values are hypothetical.
These computational approaches are crucial for understanding the intricate details of reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical properties and biological activity.
Although a crystal structure for this compound has not been reported in the publicly available literature, the principles of X-ray crystallography and the expected structural features can be discussed. If suitable crystals were obtained, X-ray diffraction analysis would yield a detailed structural model.
The solid-state structure of this compound would likely be influenced by a network of intermolecular interactions. The amino group can act as a hydrogen bond donor, while the nitrile nitrogen and the bromine atom can act as hydrogen bond acceptors. These hydrogen bonds would play a significant role in the crystal packing.
The table below outlines the expected crystallographic parameters that would be determined from an X-ray diffraction study of this compound.
| Parameter | Expected Information |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present in the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-Br, C≡N). |
| Bond Angles | Angles between adjacent bonds (e.g., C-C-N, H-N-H). |
| Torsion Angles | Dihedral angles describing the conformation of the molecule. |
| Intermolecular Interactions | Distances and angles of hydrogen bonds and other non-covalent interactions. |
This table describes the type of data obtained from X-ray crystallography.
The detailed structural information from X-ray crystallography is invaluable for confirming the connectivity of the molecule and for understanding how it interacts with its environment in the solid state. This knowledge is fundamental for materials science applications and for rational drug design if the compound is explored for its biological activity.
Strategic Applications of 2 Amino 4 Bromomethyl Benzonitrile As a Versatile Synthetic Building Block
Utilization in the Synthesis of Diverse Organic Frameworks
2-Amino-4-(bromomethyl)benzonitrile serves as a crucial starting material for creating a variety of organic structures. Its bifunctional nature, possessing both an amino and a bromomethyl group, allows for sequential or one-pot reactions to build complex molecular architectures.
One key application is in the synthesis of substituted benzonitriles. For instance, the amino group can be transformed into various functionalities, while the bromomethyl group can undergo nucleophilic substitution reactions. This dual reactivity enables the introduction of diverse substituents onto the benzene (B151609) ring, leading to a wide array of functionalized benzonitrile (B105546) derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Furthermore, this compound is instrumental in constructing fused heterocyclic systems. The amino and bromomethyl groups can react intramolecularly or with other reagents to form new rings. For example, reaction with appropriate precursors can lead to the formation of quinazoline (B50416) and benzodiazepine (B76468) ring systems, which are prevalent in many biologically active compounds.
The versatility of this compound is also evident in its use in solid-phase synthesis. The bromomethyl group can be attached to a solid support, allowing for the subsequent modification of the amino and cyano groups in a controlled, stepwise manner. This approach is particularly useful for generating libraries of compounds for high-throughput screening.
A notable example of its application is in the synthesis of dual A2A/A2B adenosine (B11128) receptor antagonists. nih.gov In this context, a derivative, 3-bromo-2-methylphenylacetonitrile, undergoes a palladium-catalyzed borylation followed by a Suzuki coupling and a Sonogashira cross-coupling to yield a key intermediate. nih.gov This multi-step synthesis highlights the utility of the benzonitrile core in constructing complex, biologically active molecules. nih.gov
| Reagent/Catalyst | Reaction Type | Intermediate/Product | Reference |
| (BPin)2, Pd(dppf)Cl2 | Borylation | 2-(3-bromo-2-methylphenyl)-2-oxoacetonitrile derivative | nih.gov |
| 4,6-dichloro-2-pyrimidinamine | Suzuki Coupling | 4-(3-bromo-2-methylphenyl)-6-chloro-2-pyrimidinamine | nih.gov |
| Trimethylsilylacetylene (TMSA) | Sonogashira Cross-Coupling | 4-(3-bromo-2-methylphenyl)-6-((trimethylsilyl)ethynyl)-2-pyrimidinamine | nih.gov |
| Tetrabutylammonium fluoride (B91410) (TBAF) | Desilylation | 4-(3-bromo-2-methylphenyl)-6-ethynyl-2-pyrimidinamine | nih.gov |
Role in the Construction of Precursors for Heterocyclic Compound Libraries
The unique structure of this compound makes it an ideal precursor for generating libraries of heterocyclic compounds. The presence of three distinct reactive sites—the amino group, the bromomethyl group, and the nitrile group—allows for a multitude of chemical transformations, leading to a high degree of molecular diversity.
One common strategy involves the initial reaction of the amino group. For example, acylation or sulfonylation of the amino group, followed by reaction of the bromomethyl group with a nucleophile, can generate a diverse set of intermediates. These intermediates can then undergo cyclization reactions, often involving the nitrile group, to form various heterocyclic cores.
A prime example is the synthesis of 2-aminobenzothiazoles, where an aniline (B41778) derivative reacts with a thiocyanate (B1210189) source. researchgate.net While not a direct use of the title compound, the underlying principle of using an aminobenzonitrile derivative to construct a heterocyclic system is analogous. Similarly, the synthesis of 2-aminothiazole (B372263) derivatives has been reported where a bromoacetophenone derivative reacts with thiourea. nih.gov
The bromomethyl group is particularly useful for introducing diversity. It can react with a wide range of nucleophiles, such as amines, thiols, and phenols, to attach various side chains to the benzene ring. This allows for the systematic modification of the properties of the resulting heterocyclic compounds.
The nitrile group can also participate in various cyclization reactions. For instance, it can be reduced to an aminomethyl group, which can then react with a carbonyl compound to form a new ring. Alternatively, it can react with a dinucleophile to form a fused heterocyclic system. This versatility makes this compound a powerful tool for generating libraries of drug-like molecules.
Enabling Reagent in Multicomponent Reactions for Chemical Diversity
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the rapid generation of complex molecules from three or more starting materials in a single step. beilstein-journals.orgsemanticscholar.org this compound, with its multiple reactive sites, is an excellent candidate for use in MCRs to generate chemical diversity.
One potential MCR involves the reaction of this compound with an aldehyde and a nucleophile. The amino group can react with the aldehyde to form an imine, which can then be attacked by the nucleophile. The bromomethyl group can then undergo an intramolecular reaction to form a cyclic product. The specific outcome of the reaction would depend on the nature of the aldehyde and the nucleophile used.
While direct examples of this compound in well-known MCRs like the Ugi or Passerini reactions are not readily found in the provided search results, its structural motifs are present in the products of various MCRs. For instance, the synthesis of 2-amino-4H-chromenes involves the reaction of an aromatic aldehyde, malononitrile, and a phenol (B47542) derivative. sharif.edu This reaction, a domino Knoevenagel-Michael cyclization, generates a 2-aminobenzopyran structure, highlighting the utility of the aminonitrile fragment in MCRs. sharif.edu
The general principle of MCRs, which is to combine multiple simple starting materials to create a complex product, is well-aligned with the properties of this compound. nih.gov Its ability to participate in multiple bond-forming events in a single pot makes it a valuable reagent for generating libraries of structurally diverse compounds for drug discovery and other applications.
| Multicomponent Reaction | Key Features | Resulting Scaffolds | Reference |
| Hantzsch Reaction | Condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. | Dihydropyridines | beilstein-journals.org |
| Strecker Reaction | Reaction between an amine, an aldehyde or ketone, and a cyanide source. | α-Amino nitriles | nih.gov |
| Doebner Reaction | Condensation of an aromatic amine, an aldehyde, and pyruvic acid. | Quinolines | nih.gov |
| Ugi Reaction | Four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. | α-acylamino amides | beilstein-journals.org |
Design and Development of Analogues with Tailored Reactivity
The reactivity of this compound can be fine-tuned by designing and synthesizing analogues with modified substituents. This allows for the development of reagents with tailored reactivity for specific synthetic applications.
One approach is to modify the electronic properties of the benzene ring. Introducing electron-donating or electron-withdrawing groups can alter the nucleophilicity of the amino group and the electrophilicity of the bromomethyl group. For example, the synthesis of 4-amino-2-trifluoromethylbenzonitrile involves a multi-step process starting from m-trifluoromethyl fluorobenzene, highlighting how different functional groups can be introduced to create analogues with distinct properties. google.com
Another strategy is to replace the bromine atom with other leaving groups, such as iodine or a tosylate group. This can change the reactivity of the benzylic position, making it more or less susceptible to nucleophilic attack. This allows for greater control over the reaction conditions and can enable reactions that are not possible with the bromo derivative.
The amino group can also be modified. For instance, it can be protected with a variety of protecting groups to prevent it from reacting in certain steps of a synthesis. This allows for the selective reaction of the bromomethyl and nitrile groups. The protecting group can then be removed later in the synthesis to reveal the free amino group for further transformations.
Furthermore, the nitrile group can be replaced with other functional groups, such as an ester or a carboxylic acid. This can lead to the synthesis of analogues with completely different chemical properties and biological activities. The development of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophenes as allosteric modulators of the A1 adenosine receptor demonstrates how modifications to the core structure can lead to compounds with specific biological activities. nih.gov
Through the rational design and synthesis of analogues, the reactivity of this compound can be tailored to meet the specific needs of a particular synthetic challenge, making it an even more versatile and powerful tool for the construction of complex organic molecules.
Future Directions and Emerging Research Avenues in 2 Amino 4 Bromomethyl Benzonitrile Chemistry
Development of Novel Catalytic Systems for Enhanced Transformations
The inherent reactivity of the amino, bromomethyl, and benzonitrile (B105546) functionalities can be significantly enhanced and controlled through the use of innovative catalytic systems. Future research will likely focus on several key areas:
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netnih.govnsf.gov The bromomethyl group of 2-Amino-4-(bromomethyl)benzonitrile is an ideal handle for radical generation via single-electron transfer (SET) from a photo-excited catalyst. nih.gov Future work could explore the coupling of the resulting benzyl (B1604629) radical with a wide array of radical acceptors. Research into cooperative catalysis, where a nucleophilic catalyst like lutidine activates the benzyl bromide for reduction by a photocatalyst, could broaden the scope of applicable substrates. acs.org
Dual Catalysis: Combining photoredox catalysis with other catalytic modes, such as transition metal or organocatalysis, offers a synergistic approach to novel transformations. For instance, a dual system using an iridium photocatalyst and a chiral amine organocatalyst has been shown to effect the enantioselective α-benzylation of aldehydes. nih.gov Applying such methodologies to this compound could provide access to a range of chiral, biologically relevant molecules. Similarly, nickel/photoredox dual catalysis has proven effective for the cross-coupling of (het)aryl halides with secondary aliphatic amines, suggesting possibilities for transformations involving the amino group. nsf.gov
Earth-Abundant Metal Catalysis: While palladium has been a dominant force in cross-coupling reactions, there is a growing emphasis on the use of more sustainable and cost-effective first-row transition metals like iron, cobalt, and copper. nih.govnih.gov Developing catalytic systems based on these metals for reactions such as C-N cross-coupling (Buchwald-Hartwig type) or C-C cross-coupling at the bromomethyl position would be a significant advancement. mdpi.com Copper catalysis, for example, has been shown to be effective in the C-benzylation of nitroalkanes via a proposed thermal redox mechanism. nih.gov
C-H Activation: Direct functionalization of the aromatic ring through C-H activation is a highly atom-economical strategy. youtube.comyoutube.com Research into directing group-assisted C-H activation, where the existing amino or nitrile group directs a metal catalyst to a specific C-H bond, could unlock new synthetic pathways. youtube.comrsc.org While the cyano group itself can be a challenging directing group, strategies using nitrile surrogates have shown promise. rsc.org
| Catalytic System | Transformation | Potential Application for this compound | Key Advantages |
| Photoredox Catalysis | Radical generation from benzyl halides | Coupling with various nucleophiles and radical acceptors | Mild reaction conditions, high functional group tolerance |
| Dual Nickel/Photoredox Catalysis | C(sp2)-C(sp3) bond formation | Coupling with aryl halides at the amino or bromomethyl position | Access to complex arylmethylamines under mild conditions |
| Copper Catalysis | C-Alkylation of nitroalkanes | Synthesis of complex nitroalkane derivatives | Use of earth-abundant and inexpensive metal |
| Cobalt-Catalyzed C-H Activation | ortho-Alkylation of benzonitriles (via imine surrogate) | Functionalization of the aromatic ring | High atom economy, novel regioselectivity |
Exploration of Less-Investigated Reactivity Modes and Synthetic Pathways
Beyond traditional nucleophilic substitution and cross-coupling reactions, there are several less-explored areas of reactivity that could provide novel synthetic routes.
Radical-Mediated Cyclizations: The generation of a benzyl radical from the bromomethyl group could initiate intramolecular cyclization reactions. If a suitable radical acceptor is introduced elsewhere in a molecule derived from this compound, complex polycyclic structures could be assembled in a single step.
Benzyne (B1209423) Intermediates: While not directly applicable to this compound itself, derivatives could be designed to generate benzyne intermediates, which are highly reactive species capable of undergoing a variety of cycloaddition and nucleophilic addition reactions.
Enzymatic Transformations: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Future research could focus on identifying or engineering enzymes, such as proteases or hydrolases, that can selectively act on derivatives of the amino or nitrile groups, potentially for applications like prodrug activation. nih.gov For example, the p-aminobenzyl group has been used in self-immolative linkers for drug delivery, where enzymatic cleavage of an amide bond triggers the release of a cargo molecule. nih.gov
Nitrile Group Manipulations: The nitrile group is a versatile functional handle that can be transformed into amines, amides, ketones, or tetrazoles. bohrium.com Exploring novel catalytic methods for these transformations, such as the hydration of nitriles to amides using ruthenium or platinum complexes, can provide efficient access to a wider range of derivatives. bohrium.com
Integration with Automated and High-Throughput Synthesis Platforms
The increasing complexity of drug discovery and materials science necessitates the rapid synthesis and screening of large compound libraries. Integrating the chemistry of this compound with automated platforms is a key future direction.
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of reaction conditions (catalysts, ligands, solvents, bases) on a small scale, dramatically accelerating the optimization of new transformations. chemrxiv.org This approach would be invaluable for developing novel catalytic systems for the functionalization of this compound. For instance, HTE was successfully used to expedite the development of a Buchwald-Hartwig C-N cross-coupling protocol for aminoglutarimide. chemrxiv.org
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including enhanced safety, better temperature control, and easier scalability. researchgate.net Photocatalytic reactions are particularly well-suited to flow systems, allowing for efficient irradiation and improved reaction efficiency. researchgate.net Developing flow-based syntheses for the derivatization of this compound would enable the on-demand production of libraries of related compounds for screening purposes.
| Platform | Application | Advantage for this compound Chemistry |
| High-Throughput Experimentation (HTE) | Rapid reaction optimization | Accelerated discovery of novel catalytic systems and conditions for transformations. |
| Automated Synthesis Platforms | Library synthesis | Generation of diverse compound libraries for biological or materials screening. |
| Flow Chemistry | Scalable and safe synthesis | Enables efficient and controlled production, especially for photocatalytic and exothermic reactions. |
Advancement of Sustainable and Environmentally Benign Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic route design. Future research in the chemistry of this compound will undoubtedly focus on more sustainable practices.
Catalyst Recovery and Reuse: For heterogeneous catalytic systems, such as those employing metal nanoparticles on a support, developing methods for easy catalyst recovery and reuse is crucial for reducing waste and cost. nih.gov Magnetically recoverable catalysts are one promising avenue. nih.gov
Benign Solvents and Conditions: A major goal is to move away from hazardous organic solvents towards more environmentally friendly alternatives like water, ethanol (B145695), or ionic liquids. bohrium.com Furthermore, developing reactions that can proceed at ambient temperature and pressure, such as many photoredox-catalyzed processes, reduces energy consumption.
Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. C-H activation reactions are a prime example of high atom economy. nih.gov Tandem or one-pot reactions, where multiple synthetic steps are carried out in a single vessel, also improve efficiency and reduce waste. nih.govcardiff.ac.uk
Q & A
Q. What are the standard synthetic routes for preparing 2-Amino-4-(bromomethyl)benzonitrile?
- Methodological Answer : The compound can be synthesized via bromination of precursor molecules. For example, bromination of o-cyanotoluene yields 2-(bromomethyl)benzonitrile (a structurally related compound) using elemental bromine under controlled conditions . Another route involves reducing 4-(bromomethyl)benzonitrile with diisobutylaluminum hydride (DIBAL-H) followed by acid hydrolysis to obtain intermediates like 4-(bromomethyl)benzaldehyde, demonstrating the versatility of bromomethyl group reactivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the amino and bromomethyl substituents. H and C NMR can resolve aromatic protons and the bromomethyl group (δ ~4.5 ppm for CHBr). Infrared (IR) spectroscopy identifies nitrile (C≡N, ~2220 cm) and amino (N-H, ~3300–3500 cm) functional groups. Mass spectrometry (MS) provides molecular ion peaks and bromine isotope patterns (e.g., M+ and M+2 peaks in a 1:1 ratio) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent degradation via light-induced bromine dissociation. Moisture-sensitive reactions require anhydrous solvents (e.g., THF, DMF) and molecular sieves. Stability assessments under varying pH and temperature are recommended to optimize storage conditions .
Advanced Research Questions
Q. How can the bromomethyl group in this compound be exploited in multi-step syntheses?
- Methodological Answer : The bromomethyl group serves as a versatile electrophile. For example, it undergoes nucleophilic substitution with 2H-tetrazole in the presence of KOH to form 4-[(2H-tetrazol-2-yl)methyl]benzonitrile, a reaction pivotal in heterocyclic chemistry . It also participates in Wittig reactions with aldehydes to generate styrene derivatives, as demonstrated in the synthesis of 2-(4-methylstyryl)benzonitrile .
Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group?
- Methodological Answer : To minimize elimination (e.g., dehydrohalogenation to form benzonitrile derivatives), use bulky bases (e.g., DABCO) in polar aprotic solvents like DMF. Temperature control (0–25°C) and slow reagent addition reduce exothermic side reactions. Protecting the amino group with Boc (tert-butoxycarbonyl) prior to bromomethyl functionalization can also suppress undesired pathways .
Q. How can computational chemistry predict reaction pathways involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for bromomethyl group reactions. Molecular dynamics simulations predict solvent effects on reactivity, while docking studies assess interactions with biological targets (e.g., enzyme active sites). Software like Gaussian or ORCA integrates crystallographic data (e.g., SHELXL-refined structures) to validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
